1-(2-Allylphenoxy)-3-morpholinopropan-2-ol

Beta-1 adrenergic receptor Structure-activity relationship Cardiovascular pharmacology

Researchers requiring a β1-adrenergic antagonist with intermediate potency often face irreproducible blockade when using high-affinity analogs. This compound delivers a verifiable Ki of 114 nM at human β1-AR, enabling dose-response discrimination in cardiomyocyte and metabolic assays. • β1 Ki = 114 nM; 43.5-fold β1/β3 selectivity for dual-receptor studies. • Hydrochloride salt at ≥97% purity ensures consistent aqueous solubility. • Validated benchmark for morpholine-based SAR campaigns and radioligand displacement.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Cat. No. B10839251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Allylphenoxy)-3-morpholinopropan-2-ol
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESC=CCC1=CC=CC=C1OCC(CN2CCOCC2)O
InChIInChI=1S/C16H23NO3/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17/h2-4,6-7,15,18H,1,5,8-13H2
InChIKeyBKDPODVOOWQEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>41.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Allylphenoxy)-3-morpholinopropan-2-ol: Chemical Profile & Key Identifiers


1-(2-Allylphenoxy)-3-morpholinopropan-2-ol (CAS: 295360-20-2 for free base; 292062-11-4 for hydrochloride salt) is a synthetic organic compound belonging to the aryloxypropanolamine class of beta-adrenergic receptor (β-AR) antagonists [1]. Its molecular structure integrates an ortho-allyl substituted phenoxy moiety with a morpholinopropan-2-ol chain (formula: C₁₆H₂₃NO₃; MW: 277.36 g/mol), distinguishing it from classic aryloxypropanolamines that typically bear an isopropylamino terminus [1]. The compound is frequently procured as its hydrochloride salt to enhance aqueous solubility and stability for research applications . Authoritative databases catalog its potent antagonist activity at human β₁-adrenergic receptors (Ki = 114 nM) [1], positioning it as a research tool in cardiovascular pharmacology and adrenergic signaling studies.

Why In-Class Substitution Fails


Despite sharing a common aryloxypropanolamine backbone, beta-adrenergic antagonists within this class exhibit profound variations in receptor affinity and subtype selectivity driven by subtle modifications to the aromatic substituent and the amine terminus. For instance, exchanging the ortho-allyl group for an ortho-isopropyl substituent—while retaining the morpholine ring—yields a compound (1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol) with a 9.5-fold increase in β₁-adrenergic receptor affinity (Ki = 12 nM vs. 114 nM) [1][2]. Conversely, replacing the morpholine moiety with an isopropylamino group (as in alprenolol) alters both potency and the β₁/β₂ selectivity profile [3]. Consequently, generic substitution based solely on nominal β-blocker classification or common core structure introduces unacceptable experimental variability; verification of precise chemical identity (allyl substitution pattern, morpholine presence, salt form) is a prerequisite for reproducible research outcomes and valid cross-study comparisons.

Quantitative Differentiation Evidence vs. Closest Analogs


β1 Receptor Affinity: Allyl vs. Isopropyl Ortho-Substituent

The target compound demonstrates a β₁-adrenergic receptor antagonist Ki of 114 nM [1]. Its closest structural analog, 1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol (CHEMBL1083668), which substitutes an isopropyl group for the ortho-allyl group on the phenoxy ring, exhibits a 9.5-fold higher affinity with a Ki of 12 nM under identical assay conditions [2]. This substantial difference in potency underscores the critical impact of the ortho-allyl substituent on β₁ receptor binding and indicates that the allyl variant offers a distinct pharmacological profile for dose-response studies requiring moderate, rather than maximal, β₁ blockade.

Beta-1 adrenergic receptor Structure-activity relationship Cardiovascular pharmacology

β1 vs. β3 Receptor Selectivity Profile

Selectivity across β-adrenergic receptor subtypes is a critical parameter for in vitro and in vivo experimental design. 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol exhibits a β₁/β₃ selectivity ratio of approximately 43.5-fold, with Ki values of 114 nM at β₁ [1] and 4,960 nM at β₃ [2]. In contrast, the isopropyl analog (CHEMBL1083668) displays a β₁/β₃ selectivity ratio of 148-fold, driven by its higher β₁ potency (Ki = 12 nM) and somewhat improved β₃ affinity (Ki = 1,770 nM) [3]. The allyl compound thus provides a more balanced β₁/β₃ selectivity window, which may be advantageous in studies where excessive β₃ off-target engagement could confound interpretation.

Receptor subtype selectivity Adrenergic pharmacology Off-target assessment

Morpholine vs. Isopropylamino Terminus: β1 Affinity

The replacement of the morpholine ring with an isopropylamino group represents a classic structural bifurcation within aryloxypropanolamine β-blockers. The target compound (Ki = 114 nM at β₁) [1] and the clinically used non-selective β-blocker alprenolol (Kd = 178 nM at β₁) [2] share an ortho-allylphenoxy motif but differ at the amine terminus. Under comparable in vitro assay systems, the morpholine-bearing compound demonstrates marginally higher β₁ affinity (~1.6-fold) relative to the isopropylamino-bearing alprenolol, suggesting that the morpholine ring confers a subtle but quantifiable advantage in β₁ receptor engagement.

Beta-blocker pharmacophore Amine terminus modification Receptor binding

Hydrochloride Salt: Solubility & Stability Advantage

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is commercially supplied predominantly as its hydrochloride salt (CAS: 292062-11-4), a formulation strategy explicitly intended to enhance aqueous solubility and improve long-term storage stability relative to the free base . While precise aqueous solubility values for the free base vs. salt are not publicly reported in primary literature for this specific compound, the hydrochloride salt form is a recognized best practice for aryloxypropanolamine β-blockers to overcome the poor water solubility inherent to the neutral free base. Procuring the hydrochloride salt ensures immediate usability in aqueous buffers and cell culture media without the need for additional dissolution optimization steps.

Compound formulation Solubility enhancement Research-grade procurement

Certified Purity Specification

Commercial suppliers offer 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride with documented purity specifications of ≥97% or ≥98% , providing a verifiable quality benchmark for research procurement. This contrasts with certain structurally related analogs (e.g., 1-(2-allylphenoxy)-3-amino-propan-2-ol) where purity is often unspecified or reported without certification [1]. The availability of a defined, high-purity grade (97-98%) ensures batch-to-batch consistency and minimizes the risk of confounding results from impurities in sensitive biochemical or cell-based assays.

Compound purity Quality control Research reagent specification

Optimal Research Applications


Moderate β1 Antagonism in Cardiovascular Studies

When experimental protocols demand a β₁-adrenergic antagonist with an intermediate potency window—specifically, a Ki in the ~100 nM range rather than the sub-20 nM range typical of high-affinity analogs—1-(2-allylphenoxy)-3-morpholinopropan-2-ol (Ki = 114 nM) is the appropriate choice [1]. This potency level facilitates dose-response studies in cardiomyocyte contractility assays or heart rate modulation models where maximal receptor blockade is not desired, enabling clearer resolution of partial agonist effects or allosteric modulation.

β1 vs. β3 Subtype Discrimination Studies

For investigations examining the functional roles of β₁ versus β₃ adrenergic receptors in metabolic or smooth muscle tissues, the distinct β₁/β₃ selectivity profile of the target compound (43.5-fold) [1][2] offers a valuable tool. This selectivity window is narrower than that of the high-affinity isopropyl analog (148-fold), allowing researchers to achieve meaningful β₁ blockade while maintaining measurable β₃ engagement at overlapping concentration ranges—a scenario particularly relevant for studies in adipocyte lipolysis or urinary bladder relaxation where both subtypes are co-expressed.

Morpholine-Containing Reference in SAR Studies

As a representative member of the morpholine-terminated aryloxypropanolamine subclass, this compound serves as a critical comparator in SAR campaigns aimed at optimizing the amine terminus for β-adrenoceptor affinity and selectivity [1][3]. Its documented affinity (Ki = 114 nM at β₁) provides a benchmark against which novel morpholine-based analogs can be evaluated, while its allyl substitution pattern distinguishes it from isopropyl-bearing congeners in studies of ortho-substituent effects on receptor binding.

Reproducible Assays with Defined Purity & Solubility

For laboratories requiring a beta-adrenergic antagonist with verifiable quality metrics, procuring the hydrochloride salt at ≥97% purity ensures reliable dissolution in aqueous buffers and consistent molar concentrations across experimental replicates. This level of specification is particularly important for high-throughput screening, radioligand displacement assays, and cell-based cAMP accumulation measurements where impurities or variable solubility can introduce significant data variance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.